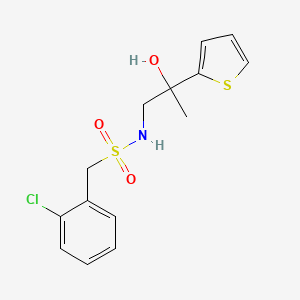
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation has been implicated in a number of autoimmune and inflammatory diseases. CP-690,550 has shown promise as a therapeutic agent in the treatment of such diseases, and has been the subject of extensive scientific research.
Wirkmechanismus
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and clinical symptoms.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. These include a reduction in the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as a reduction in the number of activated immune cells in inflamed tissues. This compound has also been shown to improve clinical symptoms such as joint swelling and pain in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide in lab experiments is its specificity for JAK enzymes, which allows for a more targeted approach to studying the role of JAK signaling in various biological processes. However, one limitation is that this compound is a small molecule inhibitor, and as such may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide and related JAK inhibitors. These include further studies on the efficacy and safety of this compound in various autoimmune and inflammatory diseases, as well as studies on the role of JAK signaling in other biological processes such as cancer development and progression. Additionally, there is ongoing research on the development of more selective and potent JAK inhibitors that may have improved efficacy and safety profiles compared to this compound.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethanol to form 1-(2-chlorophenyl)-2-(thiophen-2-yl)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form 1-(2-chlorophenyl)-2-(thiophen-2-yl)ethyl methanesulfonate. The final step involves the reaction of this intermediate with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide has been extensively studied for its potential use in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving clinical symptoms in animal models of these diseases, and has also shown promise in early clinical trials in humans.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(17,13-7-4-8-20-13)10-16-21(18,19)9-11-5-2-3-6-12(11)15/h2-8,16-17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMVKNIMMRNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2948167.png)

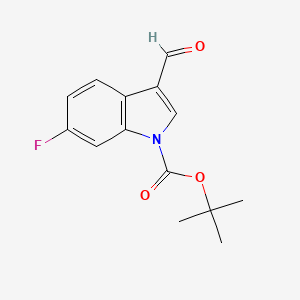

![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)
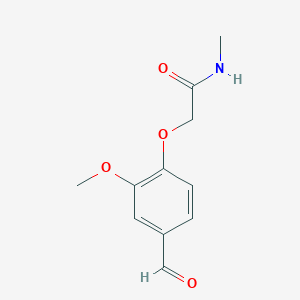
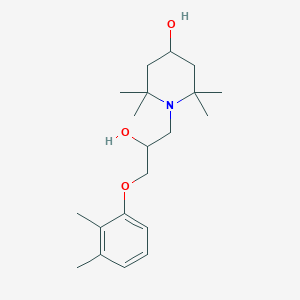
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2948178.png)
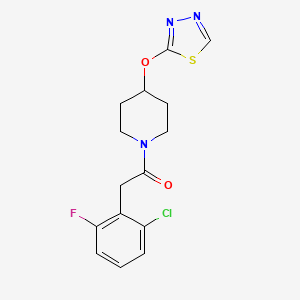
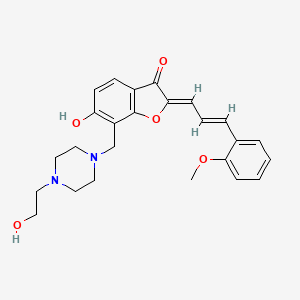
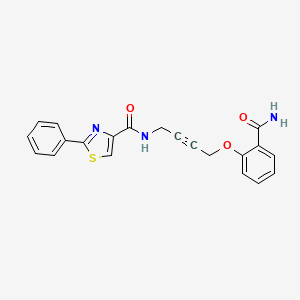
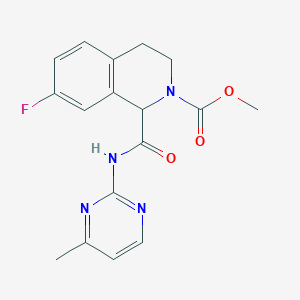
![1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2948187.png)